molecular formula C21H22BNO5S B1519818 4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid CAS No. 913835-95-7

4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Cat. No. B1519818
CAS RN: 913835-95-7
M. Wt: 411.3 g/mol
InChI Key: KVYLYENGQVBOPD-UHFFFAOYSA-N
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Description

“4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 913835-95-7 . It has a molecular weight of 411.29 . The IUPAC name for this compound is 4- { [benzyl (4-methoxybenzyl)amino]sulfonyl}phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22BNO5S/c1-28-20-11-7-18(8-12-20)16-23(15-17-5-3-2-4-6-17)29(26,27)21-13-9-19(10-14-21)22(24)25/h2-14,24-25H,15-16H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 411.29 . The compound is likely to be a solid at room temperature .

Scientific Research Applications

Organic Synthesis

4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid: is a derivative of phenylboronic acid, which is commonly used in organic synthesis . Its boronic acid group is instrumental in Suzuki-Miyaura coupling reactions , a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Sensor Development

The boronic acid moiety can act as a receptor for diols and carbohydrates, enabling the compound to function as a sensor . This application is particularly relevant in the detection of sugars and can be utilized in the development of diagnostic tools for conditions like diabetes, where monitoring sugar levels is crucial.

Cancer Research

Boronic acids have been explored for their potential in neutron capture therapy for cancer . This therapy involves the compound capturing thermal neutrons, which then release alpha particles to destroy cancer cells. The specificity of boronic acids for cancer cells over healthy cells can be enhanced by attaching targeting moieties to the boronic acid.

Antimicrobial Agents

The sulfamoyl group in 4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid suggests potential antimicrobial properties . Research into boronic acid derivatives as beta-lactamase inhibitors has shown promise, indicating that this compound could be part of novel treatments against resistant bacterial strains.

Enzyme Inhibition

As an enzyme inhibitor, this compound could interfere with enzymatic processes that are vital for the survival of pathogens or cancer cells . Its ability to bind with enzymes’ active sites can be harnessed to design inhibitors that are more selective and potent.

Material Science

In material science, the compound’s boronic acid group can be used to modify surfaces or create polymers with specific properties . For instance, it can be incorporated into N-type polymers for all-polymer solar cells, contributing to the advancement of renewable energy technologies .

Chemical Synthesis

This compound can serve as a building block in the synthesis of a wide range of chemicals . Its reactive groups make it a versatile reagent for constructing molecules with complex structures, which can have applications in various industries, from pharmaceuticals to specialty chemicals.

Bioconjugation and Labeling

The boronic acid group can form stable complexes with diols, which is useful in the bioconjugation and labeling of proteins and cell surfaces . This application is significant in biological research, where tracking and studying biomolecules is essential.

Safety And Hazards

The compound has associated hazard statements H315-H319-H335 . These indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

[4-[benzyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO5S/c1-28-20-11-7-18(8-12-20)16-23(15-17-5-3-2-4-6-17)29(26,27)21-13-9-19(10-14-21)22(24)25/h2-14,24-25H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYLYENGQVBOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657169
Record name (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

CAS RN

913835-95-7
Record name B-[4-[[[(4-Methoxyphenyl)methyl](phenylmethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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